2-fluoro-4-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol
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Overview
Description
2-fluoro-4-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol is a complex organic compound notable for its diverse applications in scientific research. The structural complexity of this compound is defined by the presence of multiple rings and functional groups, making it an intriguing subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of Starting Materials: : The synthesis begins with the preparation of intermediate compounds such as 1H-pyrrolo[2,3-b]pyridine and 4-bromo-2-fluorophenol through established organic synthesis methods.
Formation of Oxadiazole Ring: : A critical step involves the formation of the 1,2,4-oxadiazole ring. This often includes cyclization reactions involving amidoximes and carboxylic acids under dehydrating conditions.
Coupling Reactions: : The final coupling of the pyrrolo[2,3-b]pyridine derivative with the oxadiazole intermediate is achieved through cross-coupling reactions such as Suzuki or Sonogashira coupling.
Industrial Production Methods: The industrial production involves scaling up the aforementioned methods with enhanced control over reaction parameters to ensure high yield and purity. The process typically requires robust purification steps, including recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenol group, leading to quinone derivatives.
Reduction: : Reduction reactions may target the oxadiazole ring, potentially breaking it down into simpler fragments.
Substitution: : Various substitutions can occur at the fluorine or hydroxyl positions, often via nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents such as potassium permanganate or chromium trioxide.
Reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution reactions may use reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation leads to quinones.
Reduction can yield simpler aromatic amines or alcohols.
Substitution can introduce different functional groups, potentially altering the compound's properties.
Scientific Research Applications
The compound's applications span several fields:
Chemistry: : Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : Investigated for its potential as a biochemical probe to study protein interactions and enzyme functions.
Medicine: : Explored for therapeutic potentials, possibly as an anticancer or antimicrobial agent due to its structural features.
Industry: : Utilized in material science for the development of new polymers and advanced materials.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves interactions at the molecular level:
Molecular Targets: : It can target enzymes and proteins, potentially inhibiting or modulating their activity.
Pathways Involved: : It may influence signaling pathways related to cell growth and apoptosis, making it significant in cancer research.
Comparison with Similar Compounds
Comparison with Other Compounds: Compared to other phenolic and fluorinated aromatic compounds, 2-fluoro-4-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol is unique due to the combination of its fluorine atom, phenol group, and the presence of the oxadiazole ring.
List of Similar Compounds
2-fluoro-4-nitrophenol
1H-pyrrolo[2,3-b]pyridine derivatives
1,2,4-oxadiazole-based compounds
Its structural uniqueness lies in how these features combine, potentially offering unique reactivity and biological activity profiles.
Properties
CAS No. |
2768326-92-5 |
---|---|
Molecular Formula |
C20H12FN5O2 |
Molecular Weight |
373.3 |
Purity |
93 |
Origin of Product |
United States |
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